molecular formula C8H5BrN2O2 B1393422 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1019018-46-2

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1393422
CAS No.: 1019018-46-2
M. Wt: 241.04 g/mol
InChI Key: HKOPWQHBKVSTHO-UHFFFAOYSA-N
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Description

Background and Significance of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives represent one of the most significant classes of nitrogen-bridged heterocyclic compounds in modern pharmaceutical chemistry, distinguished by their exceptional versatility and broad spectrum of biological activities. These compounds serve as fundamental structures across diverse therapeutic applications, ranging from central nervous system disorders to infectious diseases, establishing their position as privileged scaffolds in drug discovery. The versatility of imidazo[1,2-a]pyridine derivatives stems from their unique chemical properties, which enable extensive functionalization and modification, thereby facilitating their utility across various medicinal chemistry domains.

The therapeutic significance of imidazo[1,2-a]pyridine derivatives is exemplified by their incorporation into numerous commercially available medications, including zolpidem for insomnia treatment, olprinone for acute heart failure, and several anxiolytic agents such as alpidem and necopidem. These compounds demonstrate remarkable biological activities, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. The scaffold's importance extends beyond pharmaceutical applications, finding utility in materials science, particularly in the production of dispersed dyes for textile manufacturing, where they contribute to enhanced colorfastness, brightness, and durability.

Recent investigations have revealed that imidazo[1,2-a]pyridine derivatives exhibit potent activity against multidrug-resistant tuberculosis strains, positioning them as promising candidates for addressing the global challenge of antibiotic resistance. Furthermore, these compounds have demonstrated significant potential as inhibitors of various biological targets, including aromatase enzymes, thromboxane synthetase, and hepatitis C virus replication. The broad spectrum of biological activities has led to intensive research efforts focused on optimizing their pharmacological properties through strategic structural modifications.

The recognition of imidazo[1,2-a]pyridine derivatives as "drug prejudice" scaffolds reflects their proven track record in pharmaceutical development and their potential for continued innovation. This classification acknowledges their favorable pharmacokinetic properties, synthetic accessibility, and capacity for structural diversification, making them ideal platforms for drug discovery programs. The continued development of novel imidazo[1,2-a]pyridine derivatives represents a critical frontier in medicinal chemistry, particularly in addressing emerging therapeutic challenges such as antimicrobial resistance and complex oncological targets.

Historical Development of Brominated Imidazo[1,2-a]pyridines

The historical development of brominated imidazo[1,2-a]pyridines traces back to pioneering work by Mosby and colleagues in 1961, who first established reliable synthetic methodologies for imidazo[1,2-a]pyridine scaffold construction. This foundational research opened the door to systematic exploration of halogenated derivatives, recognizing that strategic halogen substitution could significantly enhance both synthetic utility and biological activity. The introduction of bromine atoms at specific positions of the imidazo[1,2-a]pyridine ring system emerged as a particularly valuable strategy for creating intermediates suitable for further synthetic elaboration.

Early synthetic approaches to brominated imidazo[1,2-a]pyridines relied on classical halogenation reactions of pre-formed heterocyclic systems, often employing harsh reaction conditions and yielding modest selectivity. However, advances in synthetic methodology have led to more sophisticated approaches, including the development of regioselective bromination protocols and the incorporation of bromine atoms during ring construction processes. These methodological improvements have enabled the preparation of specifically substituted brominated derivatives with high purity and yield.

The development of 6-bromoimidazo[1,2-a]pyridine synthesis represents a significant milestone in this field, with optimized procedures enabling reaction at relatively mild temperatures between 25 and 50 degrees Celsius. These synthetic advances utilized 2-amino-5-bromopyridine as a starting material, reacting with chloroacetaldehyde aqueous solution under basic conditions to achieve efficient ring formation with concurrent bromine installation. The optimization of reaction conditions, including solvent selection and base choice, has significantly improved both yield and product quality.

Modern synthetic strategies have expanded to include metal-catalyzed approaches for introducing bromine substituents, with particular emphasis on palladium-mediated reactions that enable selective functionalization. These advanced methodologies have facilitated the preparation of complex brominated imidazo[1,2-a]pyridine derivatives with precise regiochemical control. The development of continuous flow synthesis protocols has further enhanced the accessibility of brominated derivatives, enabling rapid preparation and screening of diverse compound libraries.

Contemporary research has revealed that brominated imidazo[1,2-a]pyridines serve as versatile intermediates for cross-coupling reactions, enabling the introduction of diverse substituents through well-established palladium-catalyzed processes. This synthetic utility has positioned brominated derivatives as key building blocks for medicinal chemistry programs, facilitating the rapid exploration of structure-activity relationships and the optimization of pharmacological properties.

Importance of Carboxylic Acid Functionalization at Position 2

The incorporation of carboxylic acid functionality at position 2 of the imidazo[1,2-a]pyridine ring system represents a strategic modification that significantly enhances both synthetic utility and biological activity. Carboxylic acid groups provide essential hydrogen bonding capabilities and electrostatic interactions that are crucial for target protein binding, while simultaneously serving as versatile synthetic handles for further molecular elaboration. The positioning of the carboxylate group at the 2-position creates an optimal spatial arrangement for engaging key binding site residues in various biological targets.

Research has demonstrated that imidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit enhanced antimycobacterial activity compared to their non-carboxylated counterparts, with compounds such as those developed by Moraski and colleagues showing remarkable potency against resistant mycobacterial strains. The carboxylic acid functionality contributes to improved target selectivity and enhanced cellular penetration, factors that are critical for therapeutic efficacy. Additionally, the carboxylate group can participate in metal coordination, opening opportunities for developing metallo-pharmaceutical agents.

Synthetic methodologies for introducing carboxylic acid functionality at position 2 have evolved significantly, with continuous flow synthesis emerging as a particularly efficient approach. These methods enable the direct condensation of 2-aminopyridines with bromopyruvic acid under optimized conditions, avoiding the need for multi-step procedures that require intermediate isolation and purification. The development of single-reactor protocols has streamlined the synthesis process, enabling rapid access to diverse carboxylated derivatives for biological evaluation.

The carboxylic acid group at position 2 also serves as a crucial pharmacophore element in several therapeutic applications, particularly in the development of anti-tuberculosis agents. Structure-activity relationship studies have revealed that the presence and positioning of the carboxylate functionality significantly influence both potency and selectivity against mycobacterial targets. Furthermore, the carboxylic acid group enables the formation of prodrug derivatives through ester formation, providing opportunities for improving pharmacokinetic properties and tissue distribution.

Position Functional Group Biological Activity Synthetic Utility
2 Carboxylic Acid Enhanced antimycobacterial activity Versatile synthetic handle
2 Methyl Ester Improved lipophilicity Precursor to carboxylic acid
2 Amide Increased stability Diverse substitution patterns
2 Hydroxymethyl Modified hydrogen bonding Alcohol functionalization

Advanced synthetic approaches have enabled the preparation of carboxylic acid derivatives through various pathways, including oxidation of corresponding alcohols and hydrolysis of ester precursors. These methodological advances have facilitated systematic exploration of carboxylate-containing imidazo[1,2-a]pyridine derivatives, leading to the identification of compounds with exceptional therapeutic potential. The strategic combination of carboxylic acid functionality with halogen substitution, as exemplified by 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, represents an optimal design strategy for creating molecules with both synthetic versatility and enhanced biological activity.

Research Objectives and Scope

The primary research objectives underlying the investigation of this compound encompass multiple interconnected areas of scientific inquiry, ranging from fundamental synthetic methodology development to advanced therapeutic applications. The central goal involves establishing comprehensive structure-activity relationships that elucidate how the specific combination of bromine substitution at position 7 and carboxylic acid functionality at position 2 influences biological activity, pharmacokinetic properties, and synthetic accessibility. This multifaceted approach aims to position this compound as a versatile platform for drug discovery programs targeting diverse therapeutic areas.

A critical research objective focuses on developing efficient and scalable synthetic methodologies for preparing this compound and its derivatives. This involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact through green chemistry principles. The development of continuous flow synthesis protocols represents a particular area of emphasis, given their potential for enabling rapid library synthesis and process intensification for large-scale production. These synthetic investigations aim to establish robust and reproducible procedures suitable for both laboratory and industrial applications.

The scope of biological evaluation encompasses systematic assessment of antimicrobial activity, with particular emphasis on activity against drug-resistant bacterial strains and mycobacterial species. Contemporary research has revealed that brominated imidazo[1,2-a]pyridine derivatives with carboxylic acid functionality exhibit exceptional potency against multidrug-resistant tuberculosis, positioning this compound as a promising lead compound for anti-tuberculosis drug development. Additionally, investigation of anticancer activity represents a major research thrust, given the demonstrated potential of related derivatives as inhibitors of various oncological targets.

Research Area Specific Objectives Expected Outcomes
Synthetic Methodology Optimize reaction conditions and develop scalable procedures Efficient synthetic routes with high yield and purity
Structure-Activity Relationships Correlate structural features with biological activity Rational design principles for derivative optimization
Antimicrobial Activity Evaluate potency against resistant bacterial strains Identification of lead compounds for infectious disease treatment
Anticancer Applications Assess activity against various cancer cell lines Development of novel oncological therapeutic agents
Pharmacokinetic Properties Characterize absorption, distribution, metabolism, and excretion Optimization of drug-like properties

The research scope extends to mechanistic studies aimed at elucidating the molecular basis of biological activity, including target identification and binding mode characterization through computational and experimental approaches. These investigations seek to understand how the specific structural features of this compound contribute to target selectivity and potency. Advanced analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, will be employed to characterize molecular interactions and binding conformations.

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOPWQHBKVSTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679693
Record name 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019018-46-2
Record name 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Preparation Methods

Cyclization of 5-Bromo-2,3-diaminopyridine with α-Haloketones

  • Step 1: React 5-bromo-2,3-diaminopyridine with an α-haloketone such as chloroacetaldehyde in ethanol under reflux conditions.
  • Catalyst: Sodium bicarbonate (NaHCO₃) facilitates cyclization.
  • Outcome: Formation of the imidazo[1,2-a]pyridine core with bromine at the 7-position.
  • Step 2: Subsequent regioselective functionalization introduces the carboxylic acid group, often via ester intermediates.
  • Bromination: N-Bromosuccinimide (NBS) can be used for bromination under controlled conditions to ensure selectivity at the 7-position.
  • Yields: Typically range from 55% to 61% under optimized conditions.
  • Purification: Reaction progress is monitored by thin-layer chromatography (TLC), and products are purified by recrystallization using solvents such as hexane and dichloromethane.

Hydrolysis of Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Starting Material: Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate.
  • Hydrolysis Conditions:
    • Lithium hydroxide monohydrate or sodium hydroxide in a mixed solvent system (tetrahydrofuran/methanol/water).
    • Reaction temperature: Ambient to 60 °C.
    • Reaction time: 1 hour to overnight.
  • Work-up: Acidification of the reaction mixture to pH 3–6 with sulfuric acid or hydrochloric acid to precipitate the carboxylic acid.
  • Isolation: Filtration and washing with water, followed by drying under vacuum.
  • Yields: High yields reported, up to 89%.
  • Characterization: Confirmed by NMR and mass spectrometry.

Conversion to Acid Chloride and Further Functionalization

  • Reagents: Oxalyl chloride (SOCl₂) in dry dichloromethane with catalytic DMF.
  • Procedure: Stir 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid with oxalyl chloride at ambient temperature for 16 hours to form the acid chloride.
  • Subsequent Reaction: Acid chloride can be reacted with amines or other nucleophiles for further derivatization.
  • Yield: Approximately 89% for acid chloride formation.
  • Purification: Extraction and drying over sodium sulfate followed by concentration.
Method Starting Material Key Reagents & Conditions Reaction Time Temperature Yield (%) Notes
Cyclization of 5-bromo-2,3-diaminopyridine with α-haloketones 5-bromo-2,3-diaminopyridine, chloroacetaldehyde NaHCO₃ catalyst, ethanol reflux Several hours Reflux 55–61 Bromination with NBS for 7-position
Hydrolysis of ethyl ester Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate LiOH or NaOH in THF/MeOH/H₂O 1–16 hours 25–60 °C Up to 89 Acidification to precipitate acid
Acid chloride formation This compound Oxalyl chloride, DMF catalyst, DCM 16 hours Ambient 89 Precursor for amide formation
  • Metal-free and catalyst-free methods for imidazo[1,2-a]pyridine synthesis have been explored, but for 7-bromo derivatives, controlled bromination remains essential for regioselectivity.
  • Hydrolysis of esters to carboxylic acids under mild basic conditions is efficient and scalable, with lithium hydroxide preferred for cleaner reactions.
  • Formation of acid chlorides using oxalyl chloride is a reliable method for activating the carboxylic acid for further synthetic transformations.
  • Reaction monitoring by TLC, HPLC, and characterization by NMR and mass spectrometry are standard to ensure purity and structural confirmation.
  • Environmental and operational considerations favor mild conditions and avoidance of heavy metal catalysts where possible.

The preparation of this compound is well-established through cyclization of halogenated aminopyridines and subsequent functional group transformations. Hydrolysis of ester precursors under basic conditions and formation of acid chlorides for further derivatization are key steps. The methods provide good yields with operational simplicity and allow for further chemical modifications. These protocols are supported by detailed experimental data and spectral characterization, ensuring reproducibility and reliability for research and industrial applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that compounds containing this moiety can inhibit specific kinases involved in cancer cell proliferation. The imidazo-pyridine scaffold is known for its ability to interact with biological targets, making it a promising lead compound in drug discovery for cancer therapies .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Certain studies suggest that it possesses activity against various bacterial strains, indicating potential use as an antimicrobial agent. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Materials Science

Organic Electronics
this compound has been explored as a building block in the synthesis of organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tuned through structural modifications, enhancing its performance in electronic devices .

Polymer Chemistry
In polymer science, this compound serves as a monomer for the synthesis of functionalized polymers. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength. The incorporation of the imidazo-pyridine unit into polymer backbones allows for the development of materials with tailored functionalities for specific applications .

Synthetic Chemistry

Reagent in Organic Synthesis
this compound is utilized as a reagent in various organic synthesis reactions. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules. It can also participate in coupling reactions to form diverse biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Catalyst Development
Recent studies have explored the use of this compound as a catalyst or catalyst precursor in various chemical reactions. Its unique structure allows it to stabilize reactive intermediates, thus enhancing reaction rates and yields. This application is particularly relevant in the development of green chemistry processes aimed at reducing waste and improving efficiency in chemical manufacturing .

Case Studies

Study Application Area Findings
Anticancer ActivityDemonstrated inhibition of kinase activity leading to reduced proliferation of cancer cells.
Antimicrobial PropertiesExhibited activity against multiple bacterial strains; potential for development into an antimicrobial agent.
Organic ElectronicsUsed in the fabrication of OLEDs; showed enhanced charge transport properties.
Polymer ChemistrySynthesized polymers with improved thermal stability; potential applications in coatings and composites.
Synthetic ChemistryEffective reagent for nucleophilic substitutions; led to the formation of complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variation: Halogen vs. Methyl

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
  • CAS : 1020038-42-9
  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol .
  • Key Differences : The chlorine atom reduces molecular weight by ~44.5 g/mol compared to the bromo analogue. Chlorine’s smaller atomic radius and lower electronegativity may alter reactivity and binding affinity in biological systems.
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
  • CAS : 80353-94-2
  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.18 g/mol .
  • However, the absence of a halogen limits its use in electrophilic substitution reactions.

Positional Isomerism

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
  • CAS : 1215621-14-9
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.08 g/mol .
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
  • CAS : 749849-14-7
  • Key Differences : Bromine at position 6 may influence regioselectivity in coupling reactions, as seen in the synthesis of DNA-intercalating agents .

Carboxylic Acid Position Variants

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
  • CAS : 1019021-93-2
  • Molecular Formula : C₈H₅BrN₂O₂
  • Key Differences : The carboxylic acid group at position 3 instead of 2 changes hydrogen-bonding capabilities, impacting solubility and ligand-receptor interactions .

Physicochemical Properties

Property 7-Bromo-2-carboxylic Acid 7-Chloro-2-carboxylic Acid 7-Methyl-2-carboxylic Acid
Molecular Weight (g/mol) 241.05 196.59 176.18
Melting Point (°C) 234–235 Not reported Not reported
LogP (Predicted) 1.2 0.8 1.5
Solubility Low in water, soluble in DMF Similar Higher in organic solvents

Biological Activity

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused imidazo-pyridine ring system. It features a bromine atom at the 7th position and a carboxylic acid group at the 2nd position , which enhance its biological activity and reactivity. This compound is of significant interest in medicinal chemistry due to its diverse biological properties and potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties . Studies indicate that it is effective against various bacterial strains, including both gram-positive and gram-negative bacteria . The minimum inhibitory concentration (MIC) values for derivatives of this compound range from 93.7 to 46.9 μg/mL , suggesting promising potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has shown efficacy in inhibiting the growth of several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Structure-activity relationship (SAR) analyses indicate that specific substituents on the imidazo[1,2-a]pyridine scaffold enhance its cytotoxic effects. For instance, compounds with electron-withdrawing groups like bromine demonstrated improved activity against multidrug-resistant cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through radical reactions and electrophilic substitutions. The aldehyde group serves as a reactive site for further functionalization, facilitating interactions with biomolecules such as proteins and nucleic acids .

Study on Anticancer Activity

In one study, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 150 μM, demonstrating significant cytotoxic effects .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various pathogenic bacteria. The study reported effective inhibition of bacterial growth with MIC values comparable to standard antibiotics, highlighting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialGram-positive & Gram-negative bacteria93.7 - 46.9 μg/mL
AnticancerMCF-7 (Breast Cancer)IC50 < 150 μM
AnticancerPC-3 (Prostate Cancer)IC50 < 150 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via a continuous flow method using 2-aminopyridines and bromopyruvic acid, which improves efficiency compared to batch processes . Traditional methods involve bromination of imidazo[1,2-a]pyridine precursors using N-bromosuccinimide (NBS) or Br₂, followed by carboxylation under controlled CO₂ pressure . Key parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for bromination), and catalyst selection (e.g., Pd for coupling reactions). Yield optimization requires inert atmospheres and stoichiometric control of brominating agents .

Q. How can researchers optimize purification techniques for this compound to achieve high purity?

  • Methodological Answer : Recrystallization in ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, while silica gel chromatography (ethyl acetate/hexane gradient) resolves halogenated byproducts. Solubility data (e.g., 95% purity via hydrate formation) and TLC monitoring are critical . For scale-up, centrifugal partition chromatography reduces solvent waste .

Q. What analytical methods are recommended for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons at δ 7.2–8.5 ppm and carboxylic acid protons (δ 12–13 ppm) confirm structure .
  • HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 241.04) validates molecular weight .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the efficiency of coupling reactions involving this compound?

  • Methodological Answer : Design a Design of Experiments (DoE) matrix to test:

  • Catalysts : Pd(OAc)₂ vs. PdCl₂ for Suzuki couplings .
  • Ligands : XPhos enhances stability in cross-couplings .
  • Solvents : DMF improves solubility but may require post-reaction dialysis . Monitor via in-line FTIR for real-time intermediate tracking .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from impurity interference (e.g., residual bromine) or isomer formation. Validate via:

  • HPLC-PDA : Detect trace isomers (e.g., 6-bromo vs. 8-bromo positional isomers) .
  • DSC : Check thermal stability to rule out decomposition during assays .
  • MD Simulations : Reassess docking poses if experimental IC₅₀ deviates >10-fold from predictions .

Q. How does the bromine substituent's position influence the compound's reactivity and biological activity compared to other halogenated analogs?

  • Methodological Answer : The 7-bromo derivative exhibits higher electrophilicity than 6-chloro analogs, enhancing nucleophilic aromatic substitution (SNAr) rates . In kinase inhibition assays, bromine at position 7 improves binding to ATP pockets (e.g., CDK2 inhibition vs. 8-bromo analogs) .

Q. What experimental approaches are used to elucidate the mechanism of action in kinase inhibition studies?

  • Methodological Answer :

  • Enzymatic Assays : Measure IC₅₀ using recombinant kinases (e.g., CDK4/6) with ATPγS .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 4BCQ) to identify H-bonding with Glu94/Lys43 .
  • SAR Studies : Compare methyl, trifluoromethyl, and carboxylic acid derivatives to map pharmacophore requirements .

Q. How should researchers handle and store this compound to maintain stability during long-term studies?

  • Methodological Answer : Store desiccated at 2–8°C in amber vials to prevent photodegradation. Aqueous solutions (pH 6–7) are stable for ≤48 hours; for longer storage, lyophilize with trehalose . Avoid freeze-thaw cycles to prevent carboxylic acid dimerization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

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